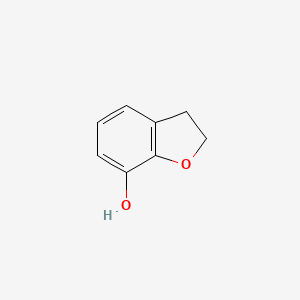

2,3-Dihydrobenzofuran-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUQAHWDPDAUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879093-09-1 | |

| Record name | 2,3-dihydro-1-benzofuran-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Dihydrobenzofuran 7 Ol and Its Analogs

Dearomatization Strategies for Benzofuran (B130515) Ring Systems

Dearomatization of benzofurans represents a direct and powerful approach to access the 2,3-dihydrobenzofuran (B1216630) core. This strategy involves the disruption of the aromaticity of the furan (B31954) ring, leading to the formation of the desired saturated heterocyclic system. Several methodologies have been developed to achieve this transformation, each with its own unique advantages and substrate scope.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis and have been effectively employed in the dearomatization of benzofurans. These reactions involve the concerted or stepwise formation of a cyclic product from two or more unsaturated molecules.

Notably, dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans have been shown to be an effective method for the construction of polycyclic systems containing the 2,3-dihydrobenzofuran moiety. For instance, the reaction of 2-nitrobenzofurans with para-quinamines proceeds smoothly under mild conditions to afford benzofuro[3,2-b]indol-3-one derivatives in good to excellent yields and with high diastereoselectivity. dntb.gov.ua This transformation is believed to proceed through an initial aza-Michael addition of the in situ-generated enolate of the para-quinamine to the C3-position of the 2-nitrobenzofuran, leading to dearomatization. dntb.gov.ua

In a different approach, a dearomatization strategy has been developed for the synthesis of vertically expanded five-ring fused benzofurans from ortho-alkynylphenols and ortho-alkynylarylaldimines. This multi-step process involves an initial dearomatization-induced silver-catalyzed [3+2] cycloaddition, followed by an aromatization-triggered ytterbium-catalyzed rearrangement. nih.gov

| Reactants | Catalyst/Conditions | Product | Yield | Diastereomeric Ratio (dr) |

| para-Quinamine and 2-Nitrobenzofuran | Inorganic Base | Benzofuro[3,2-b]indol-3-one derivative | up to 98% | > 20:1 |

| ortho-Alkynylphenol and ortho-Alkynylarylaldimine | 1. Silver catalyst 2. Ytterbium catalyst | Vertically expanded five-ring fused benzofuran | - | - |

Direct Hydrogenation Approaches

The direct hydrogenation of the furan ring of benzofurans offers a straightforward route to 2,3-dihydrobenzofurans. The key challenge in this approach is the selective reduction of the heterocyclic ring while leaving the benzene (B151609) ring intact.

Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been demonstrated as effective catalysts for the selective hydrogenation of benzofuran derivatives. researchgate.netmdpi.com This catalytic system efficiently hydrogenates a variety of substituted benzofurans to their corresponding dihydrobenzofurans in high yields. researchgate.net For example, benzofuran derivatives with both electron-donating and electron-withdrawing substituents on the benzene ring were hydrogenated with high selectivity. mdpi.com Even sterically hindered benzofurans with methyl groups in the 2 and 3-positions of the furan ring could be hydrogenated in good yields, albeit under slightly more challenging conditions. mdpi.com

Furthermore, a one-pot cascade catalysis approach has been developed for the enantio- and diastereoselective complete hydrogenation of multiply substituted benzofurans. rsc.org This method utilizes a chiral homogeneous ruthenium-N-heterocyclic carbene complex for the initial asymmetric partial hydrogenation to the 2,3-dihydrobenzofuran intermediate, followed by an in situ activated rhodium catalyst for the diastereoselective hydrogenation of the benzene ring. rsc.org

| Substrate | Catalyst | Product | Yield |

| Benzofuran derivatives | Ru@SILP-[ZnCl4]2− | Corresponding dihydrobenzofurans | > 90% |

| 2-Methylbenzofuran | Ru@SILP-[ZnCl4]2− | 2-Methyl-2,3-dihydrobenzofuran | 80% |

| 3-Methylbenzofuran | Ru@SILP-[ZnCl4]2− | 3-Methyl-2,3-dihydrobenzofuran | 75% |

Cyclopropanation Strategies

Cyclopropanation of the C2-C3 double bond of the furan ring in benzofurans provides an elegant method for their dearomatization, leading to the formation of tricyclic scaffolds containing a 2,3-dihydrobenzofuran core.

A notable advancement in this area is the development of a biocatalytic strategy for the highly diastereo- and enantioselective cyclopropanation of benzofurans. dntb.gov.uanih.govdntb.gov.ua This method employs engineered myoglobins as catalysts to construct stereochemically dense 2,3-dihydrobenzofurans with excellent enantiopurity (>99.9% de and ee) and in high yields. dntb.gov.uanih.gov The reaction proceeds via an iron-catalyzed carbene transfer mechanism. nih.gov This biocatalytic approach offers a green and highly selective alternative to traditional metal-catalyzed cyclopropanation reactions. nih.gov

Rhodium-catalyzed asymmetric cyclopropanation of benzofurans with trifluoromethyl N-triftosylhydrazones has also been reported to produce optically active benzofuran cyclopropanes containing trifluoromethyl-substituted quaternary carbon centers in good to excellent yields and with high enantioselectivities. nih.gov

| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Diastereomeric Excess (de) |

| Benzofuran and Diazo Reagent | Engineered Myoglobins | Stereochemically dense 2,3-dihydrobenzofuran | >99.9% | >99.9% |

| Benzofuran and Trifluoromethyl N-triftosylhydrazone | Chiral Rhodium Catalyst | Trifluoromethyl-substituted benzofuran cyclopropane | High | - |

Radical Cyclization and Addition Methodologies

Radical-mediated reactions provide a powerful tool for the construction of the 2,3-dihydrobenzofuran ring system. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring.

The formation of dihydrobenzofuran derivatives can be efficiently achieved through the radical cyclization of o-alkenyloxyarene diazonium salts. nih.gov Treatment of these salts with reagents such as Bu₃SnH–Et₂O or NaI–Me₂CO generates an aryl radical that undergoes cyclization to form the dihydrobenzofuran ring. nih.gov

A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol (B1664045) derivatives and radical precursors like α-iodo sulfones has also been developed. rsc.org This cascade reaction is initiated by the photochemical activity of the in situ generated phenolate (B1203915) anion and proceeds via a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (Sₙ) process. rsc.org

Furthermore, a copper(I)-catalyzed dearomatization of benzofurans with 2-(chloromethyl)anilines has been reported. rsc.org This method proceeds through a radical addition and intramolecular cyclization cascade to afford various tetrahydrobenzofuro[3,2-b]quinolines and 2-(quinolin-2-yl)phenols. rsc.org

Halofunctionalization for Dihydrobenzofuran Formation

Halofunctionalization reactions, which involve the simultaneous introduction of a halogen and another functional group across a double bond, can be applied to the dearomatization of benzofurans. A common strategy is the intramolecular haloetherification of o-allylphenols. In this reaction, an electrophilic halogen source activates the alkene, which is then trapped by the neighboring hydroxyl group to form the 2,3-dihydrobenzofuran ring with a halogenated methyl group at the 2-position.

While catalytic asymmetric versions of halofunctionalization are an emerging field, significant progress has been made in developing catalysts for enantioselective reactions. These methods often rely on maintaining a close association between a chiral catalyst and the intermediate halonium ion to control the stereochemical outcome. For instance, catalytic asymmetric chlorolactonization has been achieved with high enantioselectivity using catalysts like (DHQD)₂PHAL. Although not directly applied to benzofuran-7-ol, these principles can be extended to the synthesis of chiral 2,3-dihydrobenzofurans.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized organic synthesis, and the construction of the 2,3-dihydrobenzofuran ring system is no exception. A wide array of transition metals, including palladium, rhodium, copper, and iridium, have been employed to catalyze various cyclization and annulation reactions leading to these valuable scaffolds.

Palladium-catalyzed protocols are particularly prevalent. For example, a Pd-catalyzed intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers has been developed to furnish 2,3-dihydrobenzofuran derivatives in moderate to excellent yields. Another enantioselective Pd-catalyzed method involves the reaction of aryl iodide-joined alkenes with o-alkynylanilines via Heck/Cacchi reactions to produce polycyclic dihydrobenzofurans with excellent enantiomeric excess.

Rhodium catalysts have been utilized in C–H activation/[3+2] annulation reactions. For instance, the reaction of N-phenoxy amides with propargylic monofluoroalkynes in the presence of an Rh catalyst affords α-quaternary carbon-containing 2,3-dihydrobenzofuran analogs. Rhodium has also been employed in the chemodivergent synthesis of 2,3-dihydrobenzofuran derivatives through the coupling of N-phenoxyacetamides with alkylidenecyclopropanes.

Copper-catalyzed intramolecular reactions of aryl pinacol (B44631) boronic esters have been used for the efficient synthesis of chiral dihydrobenzofuran-3-ols. Additionally, a dual Fe and Cu catalysis protocol has been described for the synthesis of 2,3-dihydrobenzofurans from substituted phenylethan-2′-ols.

Iridium-catalyzed intramolecular cycloaddition of the C–H bond of o-methyl ethers to a C–C double bond has also been reported as a viable route to 2,3-dihydrobenzofurans.

| Metal Catalyst | Reaction Type | Starting Materials | Product | Yield |

| Palladium | Intramolecular C-H activation | Alkyl phenyl ethers | 2,3-Dihydrobenzofuran derivatives | 33-99% |

| Rhodium | C-H activation/[3+2] annulation | N-phenoxy amides and propargylic monofluoroalkynes | α-Quaternary 2,3-dihydrobenzofurans | 35-78% |

| Copper | Intramolecular reaction | Aryl pinacol boronic esters | Chiral dihydrobenzofuran-3-ols | - |

| Iridium | Intramolecular C-H cycloaddition | o-Methyl ether with a double bond | 2,3-Dihydrobenzofuran | - |

Palladium-Catalyzed Reactions

Palladium catalysis has proven to be a cornerstone in modern organic synthesis, offering a diverse array of transformations for the construction of complex molecular architectures. In the context of 2,3-dihydrobenzofuran synthesis, palladium-catalyzed reactions have been extensively explored, leading to the development of several elegant and efficient strategies.

C(sp³)–H and C(sp²)–H Intramolecular Coupling

The direct functionalization of otherwise inert C–H bonds represents a highly atom- and step-economical approach to the synthesis of complex molecules. Palladium-catalyzed intramolecular C(sp³)–H and C(sp²)–H coupling reactions have been successfully applied to the synthesis of 2,3-dihydrobenzofuran derivatives. These reactions typically involve the formation of a palladacycle intermediate, followed by reductive elimination to furnish the desired heterocyclic product.

In a notable example, the Baudoin group reported a Pd(0)-catalyzed cascade intramolecular C–H activation of trisubstituted aryl bromides. mdpi.com Substrates bearing an appropriately positioned alkoxy group were shown to produce 2,3-dihydrobenzofuran derivatives. mdpi.com This transformation proceeds through a proposed mechanism involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by intramolecular C–H activation and subsequent reductive elimination.

| Entry | Substrate | Catalyst System | Product | Yield (%) | Ref |

| 1 | 2-Bromo-1-(2-methoxyethyl)-3,5-dimethylbenzene | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 5,7-Dimethyl-2,3-dihydrobenzofuran | 85 | mdpi.com |

| 2 | 1-Bromo-2-(2-methoxyethyl)-3-methylbenzene | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 4-Methyl-2,3-dihydrobenzofuran | 78 | mdpi.com |

Heck/Cacchi Reactions

The combination of a Heck reaction with a subsequent Cacchi cyclization in a tandem or cascade fashion provides a powerful strategy for the synthesis of functionalized heterocycles. In 2021, Wu and colleagues developed an enantioselective, palladium-catalyzed tandem Heck/Cacchi reaction for the synthesis of 2,3-dihydrobenzofuran derivatives. rsc.orgscilit.com This methodology utilizes aryl iodide-tethered alkenes and o-alkynylanilines as reaction partners. The reaction proceeds with excellent yields, furnishing the desired products in a highly enantioselective manner. rsc.orgscilit.com

The proposed mechanism involves an initial Heck-type insertion of the alkene into the arylpalladium intermediate, followed by an intramolecular Cacchi cyclization to construct the dihydrobenzofuran ring. The choice of a specific phosphine (B1218219) ligand was found to be crucial for achieving high enantioselectivity.

| Entry | Aryl Iodide Substrate | o-Alkynylaniline | Catalyst System | Product | Yield (%) | ee (%) | Ref |

| 1 | N-(2-Iodophenyl)-N-(pent-4-en-1-yl)methanesulfonamide | 2-(Phenylethynyl)aniline | Pd₂(dba)₃·CHCl₃, N-Me-XuPhos | Chiral 2,3-dihydrobenzofuran derivative | 97 | 95 | rsc.orgscilit.com |

| 2 | N-(2-Iodobenzyl)pent-4-en-1-amine | 2-((4-Methoxyphenyl)ethynyl)aniline | Pd₂(dba)₃·CHCl₃, N-Me-XuPhos | Chiral 2,3-dihydrobenzofuran derivative | 84 | 92 | rsc.orgscilit.com |

Annulation Reactions

Palladium-catalyzed annulation reactions have emerged as a versatile tool for the construction of cyclic and heterocyclic systems. These reactions typically involve the coupling of two or more components to form a new ring system in a single step. For the synthesis of 2,3-dihydrobenzofurans, [4+1] annulation strategies have been successfully employed.

One such approach involves the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides, which provides access to a variety of dihydrobenzofuran derivatives in good yields and with excellent diastereoselectivities.

| Entry | 4-Vinylbenzodioxinone | Sulfur Ylide | Catalyst System | Product | Yield (%) | dr |

| 1 | 4-Vinyl-2H-benzo[b] mdpi.comrsc.orgdioxin-2-one | Dimethylsulfoxonium methylide | Pd(PPh₃)₄, K₂CO₃ | 2,3-Dihydrobenzofuran derivative | 85 | >20:1 |

| 2 | 6-Chloro-4-vinyl-2H-benzo[b] mdpi.comrsc.orgdioxin-2-one | Dimethylsulfonium methylide | Pd(dba)₂, dppf, CsF | 2,3-Dihydrobenzofuran derivative | 78 | 15:1 |

Carbene Precursor Insertion into C(sp³)–H Bonds

The insertion of a carbene into a C–H bond is a powerful transformation for the formation of new carbon-carbon bonds. Palladium-catalyzed intramolecular carbene insertion into C(sp³)–H bonds has been developed as a method for the synthesis of various heterocyclic compounds, including pyrrolidines. organic-chemistry.org While direct application to 2,3-dihydrobenzofuran-7-ol is less common, the principle can be extended to analogous oxygen-containing systems.

This reaction can be catalyzed by both Pd(0) and Pd(II) complexes and demonstrates good regioselectivity and functional group tolerance. organic-chemistry.org The reaction typically involves the in situ generation of a palladium carbene intermediate from a diazo compound, which then undergoes intramolecular insertion into a proximate C(sp³)–H bond. researchgate.netnih.govresearchgate.net

| Entry | Diazo Substrate | Catalyst | Product | Yield (%) | Ref |

| 1 | Ethyl 2-diazo-4-(2-methoxyphenoxy)butanoate | Pd(OAc)₂ | Ethyl 2-(2,3-dihydrobenzofuran-3-yl)acetate | 75 | organic-chemistry.org |

| 2 | 1-(2-(Allyloxy)phenyl)-2-diazoethan-1-one | [PdCl(allyl)]₂ | 3-Methylene-2,3-dihydrobenzofuran | 68 | organic-chemistry.org |

Palladium-Catalyzed Tandem Cyclization/Suzuki-Coupling

Tandem reactions that combine multiple bond-forming events in a single pot offer significant advantages in terms of efficiency and sustainability. A palladium-catalyzed tandem cyclization/Suzuki-coupling reaction has been successfully employed for the synthesis of 2,3-dihydrobenzofuran derivatives. nih.gov This strategy allows for the rapid construction of the heterocyclic core followed by the introduction of a diverse range of substituents in a one-pot fashion.

The reaction typically involves the cyclization of a suitably functionalized precursor, such as an ether, onto a tethered double bond, followed by a Suzuki cross-coupling reaction with a boronic acid to introduce an aryl or vinyl group. This approach has been utilized in the synthesis of potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov

| Entry | Starting Material | Boronic Acid | Catalyst System | Product | Yield (%) | Ref |

| 1 | 2-(2-Methylallyl)oxy-iodobenzene | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3,3-Dimethyl-2-phenyl-2,3-dihydrobenzofuran | 72 | nih.gov |

| 2 | 1-Bromo-2-(2-methylallyl)oxybenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf), K₂CO₃ | 2-(4-Methoxyphenyl)-3,3-dimethyl-2,3-dihydrobenzofuran | 65 | nih.gov |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a cost-effective and environmentally benign alternative to palladium-catalyzed transformations for the synthesis of heterocycles. Various copper-catalyzed methods have been developed for the synthesis of 2,3-dihydrobenzofuran-7-ol and its analogs, primarily focusing on intramolecular C–O bond formation.

A facile and inexpensive copper-catalyzed method for the synthesis of 2-substituted benzo[b]furans involves the intramolecular cyclization of 2-alkynyl phenols. rsc.orgnih.gov This protocol features mild reaction conditions, high yields, and a broad substrate scope. rsc.orgnih.gov The reaction is typically catalyzed by a simple copper salt, such as CuCl, in the presence of a base like Cs₂CO₃. nih.gov

| Entry | 2-Alkynyl Phenol (B47542) Substrate | Catalyst System | Product | Yield (%) | Ref |

| 1 | 2-(Phenylethynyl)phenol | CuCl, Cs₂CO₃ | 2-Phenylbenzofuran | 95 | nih.gov |

| 2 | 2-(Hex-1-yn-1-yl)phenol | CuI, K₂CO₃ | 2-Butylbenzofuran | 88 | rsc.org |

| 3 | 4-Methoxy-2-(phenylethynyl)phenol | CuCl, Cs₂CO₃ | 5-Methoxy-2-phenylbenzofuran | 92 | nih.gov |

Rhodium-Catalyzed Reactions

Rhodium catalysts have proven to be exceptionally versatile in promoting a range of transformations for the synthesis of heterocyclic compounds, including 2,3-dihydrobenzofuran analogs.

Rhodium-catalyzed C–H activation coupled with a [3+2] annulation reaction is an efficient strategy for constructing five-membered rings. researchgate.net This approach typically involves the reaction of an aromatic compound bearing a directing group with a two-atom coupling partner, such as an alkyne or alkene. rsc.orgorganic-chemistry.orgnih.gov

For instance, the rhodium(III)-catalyzed oxidative [3+2] annulation of aryl boron reagents with 7-azabenzonorbornadienes demonstrates the utility of this strategy. researchgate.net This reaction proceeds through a transmetalation-initiated C–H activation pathway. While this specific example leads to different heterocycles, the underlying principle of Rh(III)-catalyzed C-H activation and annulation is applicable to the synthesis of various fused ring systems. researchgate.netnih.gov

More advanced rhodium-catalyzed methods involve the chemodivergent activation of both C–H and C–C bonds, allowing for the synthesis of complex molecular architectures from simple starting materials. rsc.org

A notable example is the rhodium(III)-catalyzed one-step synthesis of polysubstituted cis-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-1-ones from 2′-hydroxychalcones and alkynes. researchgate.net This transformation involves a sequence of C–C bond cleavage and dehydrogenative annulation, leading to the formation of the benzofuran core fused with a cyclopentanone (B42830) ring. researchgate.net This strategy highlights the ability of rhodium catalysts to mediate complex transformations involving the selective cleavage and formation of multiple bonds in a single operation.

Table 2: Rhodium-Catalyzed Synthesis of Dihydrocyclopenta[b]benzofuranones researchgate.net

| Entry | 2'-Hydroxychalcone | Alkyne | Catalyst | Yield (%) |

| 1 | 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Diphenylacetylene | [RhCpCl2]2 | 85 |

| 2 | 1-(2-hydroxy-5-methylphenyl)-3-phenylprop-2-en-1-one | Diphenylacetylene | [RhCpCl2]2 | 88 |

| 3 | 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 1-phenyl-1-propyne | [RhCp*Cl2]2 | 76 |

Iron-Catalyzed Approaches

Iron, being an abundant, inexpensive, and low-toxicity metal, is an attractive alternative to precious metal catalysts. Iron-catalyzed reactions have been developed for various organic transformations, including those relevant to the synthesis of dihydrobenzofurans. nih.gov

The Claisen rearrangement is a classic pericyclic reaction that transforms allyl aryl ethers into 2-allylphenols, which are key intermediates for the synthesis of 2,3-dihydrobenzofurans. While this rearrangement can occur thermally, catalysts can significantly accelerate the reaction and improve its selectivity.

A tandem Claisen rearrangement-intramolecular hydroaryloxylation of allyl phenyl ethers provides a direct route to 2-methyl-2,3-dihydrobenzofurans. rsc.org This process can be catalyzed by solid acids such as HZSM-5, which has shown high catalytic activity. rsc.org The reaction first involves the thermal or catalyzed rearrangement of the allyl aryl ether to the corresponding 2-allylphenol, followed by an intramolecular cyclization to form the dihydrobenzofuran ring.

Table 3: Zeolite-Catalyzed Tandem Claisen Rearrangement-Intramolecular Hydroaryloxylation rsc.org

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield of 2-methyl-2,3-dihydrobenzofuran (%) |

| 1 | None | 260 | 15 | 35 |

| 2 | HZSM-5 | 260 | 15 | 62 |

| 3 | SBA-15 | 260 | 15 | 45 |

| 4 | TS-1 | 260 | 15 | 48 |

Dual Catalysis Protocols

Dual catalysis systems, which involve the simultaneous or sequential action of two distinct catalysts, have emerged as a powerful strategy for forging complex molecules. In the context of 2,3-dihydrobenzofuran synthesis, a notable example is the dual iron (Fe) and copper (Cu) catalysis protocol. This method facilitates the construction of the dihydrobenzofuran ring system from substituted phenylethan-2'-ols. rsc.org Another innovative approach involves a proton/metal-catalyzed tandem reaction. nih.gov This process proceeds through two key intermediates: an o-quinone methide (o-QM) and a benzofuryl carbene. The reaction is initiated by the Brønsted acid-mediated dehydration of an o-hydroxybenzyl alcohol (o-HBA), which forms the crucial o-QM intermediate. nih.gov This tandem strategy allows for the efficient synthesis of various benzofuryl-substituted cyclopropanes and cycloheptatrienes. nih.gov

| Dual Catalysis System | Starting Materials | Key Intermediates | Products | Reference |

| Fe/Cu Catalysis | Substituted phenylethan-2'-ol | Not specified | 2,3-Dihydrobenzofurans | rsc.org |

| Proton/Metal Catalysis | o-Hydroxybenzyl alcohol | o-Quinone methide, Benzofuryl carbene | Benzofuryl-substituted cyclopropanes and cycloheptatrienes | nih.gov |

Ruthenium-Catalyzed Photochemical Cycloadditions

Ruthenium-catalyzed photochemical reactions provide an elegant and efficient pathway to dihydrobenzofuran derivatives through oxidative [3+2] cycloadditions. rsc.orgnih.gov This methodology typically involves the reaction of phenols with alkenes under visible light irradiation. nih.govnih.gov A key advantage of this approach is the use of a photoexcited ruthenium complex, such as [Ru(bpy)3]2+, which can utilize mild and environmentally benign terminal oxidants like ammonium (B1175870) persulfate. nih.govnih.gov The reaction demonstrates broad substrate scope, tolerating various substituents on both the phenol and alkene components. nih.gov For instance, unsymmetrical 3-substituted phenols undergo highly regioselective cycloadditions, indicating that the reaction is sensitive to steric effects. nih.gov This method is applicable to the modular synthesis of a wide array of dihydrobenzofuran-containing natural products. nih.govnih.gov

| Catalyst System | Reactants | Reaction Type | Key Features | Reference |

| Ru(bpy)3Cl2 / (NH4)2S2O8 / Visible Light | Phenols and Alkenes | Oxidative [3+2] Cycloaddition | Use of benign oxidant, broad substrate scope, high regioselectivity | rsc.orgnih.govnih.gov |

Iridium-Catalyzed Intramolecular Cycloaddition

Iridium catalysis has proven effective for the synthesis of 2,3-dihydrobenzofurans via intramolecular cycloaddition reactions. One such method involves the cyclization of a C-H bond of an o-methyl ether onto a C-C double bond. rsc.org A significant advancement in this area is the development of enantioselective intramolecular hydroarylation of m-allyloxyphenyl ketones. nih.gov This reaction is catalyzed by a cationic iridium complex coordinated with a chiral bisphosphine ligand, yielding chiral 3-substituted dihydrobenzofurans with high enantioselectivity and in high yields. nih.gov The carbonyl group of the ketone substrate acts as a directing group, facilitating the C-H activation step. This strategy has been further utilized in a one-pot synthesis starting from readily available allylic carbonates and m-hydroxyacetophenones, which proceeds through a sequential palladium-catalyzed allylic substitution followed by the iridium-catalyzed intramolecular hydroarylation. nih.gov

| Catalyst System | Substrate Type | Reaction Type | Key Features | Reference |

| Cationic Iridium / Chiral Bisphosphine Ligand | m-Allyloxyphenyl ketones | Enantioselective Intramolecular Hydroarylation | High enantioselectivity, carbonyl directing group | rsc.orgnih.gov |

Nickel-Catalyzed Synthesis of Chiral Dihydrobenzofurans

Nickel catalysis offers versatile and cost-effective routes to chiral 2,3-dihydrobenzofurans. Enantioselective synthesis has been achieved through various nickel-catalyzed reactions, including reductive Heck coupling and carbonylative synthesis. rsc.orgresearchgate.net For example, a tandem, enantioselective nickel-catalyzed Heck cross-coupling reaction has been used to synthesize a library of asymmetric 2,3-dihydrobenzofuran-3-ylacetic acids. rsc.org Another approach involves the carbonylative synthesis from aryl iodides and alkyl halides, using molybdenum hexacarbonyl as the carbon monoxide source and manganese metal as a reductant, to produce dihydrobenzofurans in moderate to good yields. researchgate.net Furthermore, an electroreductive, nickel-catalyzed domino reaction of propargylic aryl halides has been developed, which proceeds via intramolecular carbonickelation followed by cyclization and nucleophilic addition to furnish substituted 2,3-dihydrobenzofurans with high stereo- and regioselectivity. rsc.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Nickel / Chiral Ligand | Enantioselective Reductive Heck Coupling | Tethered Alkenes | Access to quaternary stereogenic centers | rsc.org |

| Nickel / Mo(CO)6 / Mn | Carbonylative Synthesis | Aryl Iodides, Alkyl Halides | Use of CO surrogate | researchgate.net |

| Nickel (Electroreductive) | Domino Reaction | Propargylic Aryl Halides, Benzaldehydes | High stereo- and regioselectivity | rsc.org |

Organocatalytic and Acid/Base-Catalyzed Synthesis

Organocatalysis and acid/base catalysis provide powerful metal-free alternatives for the synthesis of dihydrobenzofurans, often enabling high levels of stereocontrol.

o-Quinone Methide Intermediates in Ring Formation

Ortho-quinone methides (o-QMs) are highly reactive intermediates that serve as powerful synthons in the formation of the dihydrobenzofuran ring. acs.org These intermediates can be generated in situ from various precursors, such as phenolic Mannich bases or 2-tosylalkylphenols, under mild basic conditions. rsc.orgnih.gov A novel one-pot method involves the fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) to generate the o-QM. organic-chemistry.org This intermediate is then trapped by various carbon, nitrogen, oxygen, and sulfur nucleophiles in a Michael addition. The subsequent intramolecular 5-exo-tet elimination of a bromide anion yields the final 3-substituted 2,3-dihydrobenzofuran product. organic-chemistry.org This strategy allows for the regioselective introduction of a wide range of substituents at the C3 position. organic-chemistry.org

| o-QM Generation Method | Precursor | Nucleophiles | Key Steps | Reference |

| Fluoride-induced desilylation | 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | C, N, O, S nucleophiles | Michael addition, Intramolecular 5-exo-tet elimination | organic-chemistry.org |

| Base-induced elimination | 2-Tosylalkylphenols | Sulfur ylides | Michael addition, Cyclization | rsc.org |

| Base-induced desamination | Phenolic Mannich bases | Pyridinium ylides | Michael addition, Intramolecular nucleophilic substitution | acs.orgnih.gov |

Chiral Phosphoric Acid Catalysis for Enantioselective Synthesis

Chiral phosphoric acids (CPAs) have emerged as highly effective bifunctional organocatalysts for the enantioselective synthesis of dihydrobenzofurans. researchgate.net They are particularly successful in catalyzing asymmetric [3+2] cycloaddition reactions. For instance, the reaction of quinones with enecarbamates or thioenecarbamates in the presence of a CPA catalyst affords trans-3-amino-2,3-dihydrobenzofurans in excellent yields, with moderate to good diastereoselectivities and excellent enantioselectivities (up to 99% ee). researchgate.net The CPA catalyst activates the quinone and directs the stereochemical outcome of the cycloaddition. An asymmetric tandem oxidative cycloaddition has also been developed, starting from hydroquinones, which are oxidized in situ before undergoing the CPA-catalyzed cycloaddition. researchgate.net This approach provides a highly efficient route to optically active 3-aminodihydrobenzofurans. researchgate.netacs.org

| Catalyst Type | Reaction | Reactants | Products | Stereoselectivity | Reference |

| Chiral Phosphoric Acid (CPA) | Asymmetric [3+2] Cycloaddition | Quinones, Ene/Thioenecarbamates | trans-3-Amino-2,3-dihydrobenzofurans | Up to 95:5 dr, up to 99% ee | researchgate.net |

| Chiral Phosphoric Acid (CPA) | Tandem Oxidative [3+2] Cycloaddition | Hydroquinones, Ene/Thioenecarbamates | trans-3-Amino-2,3-dihydrobenzofurans | Excellent yields and enantioselectivities | researchgate.net |

Formal [4+1] Cycloaddition Strategies

Formal [4+1] cycloaddition has become a powerful strategy for the synthesis of five-membered rings, including the dihydrofuran moiety of the 2,3-dihydrobenzofuran system. This approach typically involves the reaction of a four-atom component with a one-atom synthon. A prevalent method involves the in situ generation of ortho-quinone methides (o-QMs) as the four-atom component. nih.gov

These highly reactive intermediates can be generated from various precursors, such as o-siloxybenzyl halides or phenolic Mannich bases. cnr.it Once formed, the o-QM undergoes a cycloaddition with a suitable one-atom partner. Stabilized ylides, particularly those derived from sulfur or ammonium salts, are commonly employed as the one-atom component. nih.govcnr.it The reaction proceeds via a Michael-type addition of the ylide to the o-QM, followed by an intramolecular nucleophilic substitution to close the ring and furnish the 2,3-dihydrobenzofuran product. cnr.it

A notable advancement in this area is the development of asymmetric [4+1] annulations. By using chiral auxiliaries, such as Cinchona alkaloids, on the ammonium salt precursor, it is possible to achieve high levels of enantio- and diastereoselectivity in the final products. nih.gov Another variation employs a phosphorus(III)-mediated reaction between o-QMs and 1,2-dicarbonyl compounds, which exploits the carbene-like character of the resulting dioxyphospholene intermediate to yield dihydrobenzofurans with a quaternary center at the C2 position. cnr.it

| Precursor (for o-QM) | One-Atom Component | Catalyst/Reagent | Key Feature | Yield | Ref |

| Phenolic Mannich base | Stabilized sulfur ylide | Base | Generation of o-QM via deamination | Good | cnr.it |

| o-Siloxybenzyl halide | Stabilized sulfur ylide | Fluoride source | Enantioenriched products possible | High | cnr.it |

| Generic Precursor 1 | Ammonium Salt 6 | Cs₂CO₃ | Asymmetric synthesis using chiral leaving group | High | nih.gov |

| o-Siloxybenzyl bromide | 1,2-Dicarbonyl | Phosphorus(III) reagent | Forms C2-quaternary center | 48-92% | cnr.it |

Oxidative Dearomatization with Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their low toxicity, ready availability, and unique reactivity. nih.gov They are particularly effective in mediating oxidative dearomatization reactions of phenols, providing a direct route to functionalized cyclic systems. researchgate.net Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA or PhI(OAc)₂) are frequently used to activate the phenolic ring, rendering it susceptible to nucleophilic attack. researchgate.netyoutube.com

In the context of 2,3-dihydrobenzofuran synthesis, this methodology involves the oxidation of a suitably substituted phenol. The hypervalent iodine reagent makes the aromatic ring electrophilic. youtube.com An intramolecular nucleophile, such as a tethered alcohol or alkene, can then attack the activated ring. This cyclization event, followed by reductive elimination, forges the dihydrofuran ring and dearomatizes the phenolic precursor, often resulting in the formation of a cyclohexadienone intermediate which can be further transformed. researchgate.netyoutube.com This strategy allows for the construction of the bicyclic core in a single, efficient step under mild conditions. nih.gov

The versatility of this approach is enhanced by the ability to combine hypervalent iodine reagents with other additives, such as trimethylsilyl (B98337) triflate (TMSOTf), to generate highly reactive intermediates in situ. nih.gov These methods provide access to heavily substituted furanone derivatives and other complex architectures. nih.gov

| Substrate Type | Hypervalent Iodine Reagent | Co-reagent/Condition | Product Type | Yield | Ref |

| 4-Arylbut-3-enoic acids | PhI(OCOCF₃)₂ | TMSOTf | 4-Arylfuran-2(5H)-ones | up to 93% | nih.gov |

| Phenols | PhI(OAc)₂ (PIDA) | Nucleophile (e.g., ethylene (B1197577) glycol) | Dearomatized Michael acceptors | Good | youtube.com |

| o-Hydroxystilbenes | PhI(OAc)₂ (catalytic) | m-CPBA | 2-Arylbenzofurans | Good to Excellent | researchgate.net |

| Phenols | λ³- and λ⁵-iodanes | Intramolecular nucleophile | ortho-Quinol ketals | Variable | researchgate.net |

Radical Cyclization Strategies

Radical cyclization reactions offer a distinct and powerful approach for constructing the 2,3-dihydrobenzofuran skeleton. These methods rely on the generation of a radical species that subsequently undergoes an intramolecular cyclization onto an aromatic ring or a tethered acceptor.

One such strategy involves an intramolecular radical cyclization/thiolation cascade of alkenyl-tethered arenediazonium salts with thiophenols, which proceeds under transition-metal-free conditions to give 3-thioether-functionalized 2,3-dihydrobenzofurans. researchgate.net Another approach utilizes a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. nih.gov This initiates a radical cyclization cascade followed by an intermolecular radical-radical coupling, enabling the construction of complex benzofurylethylamine derivatives. nih.gov Furthermore, iodine-promoted radical cyclization of N-arylacrylamides with diorganyl diselenides provides a metal-free method for synthesizing 2,3-dihydrobenzofurans functionalized with organochalcogens. mdpi.com These radical-based methods are valued for their mild reaction conditions and tolerance of various functional groups. researchgate.net

| Substrate | Key Reagents | Reaction Type | Key Feature | Ref |

| Alkenyl-tethered arenediazonium salts | Thiophenols | Intramolecular radical cyclization/thiolation | Transition-metal-free | researchgate.net |

| 2-Iodo aryl allenyl ethers | 2-Azaallyl anions | SET-initiated radical cyclization cascade | Forms complex benzofurylethylamines | nih.gov |

| N-Arylacrylamides | Diorganyl diselenides, Iodine | Iodine-promoted direct selenylation/cyclization | Metal-free synthesis of organochalcogen derivatives | mdpi.com |

Electrochemical and Photochemical Synthetic Routes

Driven by the principles of green chemistry, electrochemical and photochemical methods are gaining prominence as sustainable alternatives to traditional synthesis. soci.org These techniques often allow for reactions to occur under mild conditions without the need for stoichiometric chemical oxidants or reductants.

In the synthesis of 2,3-dihydrobenzofurans, photoredox catalysis has been successfully applied. For instance, visible-light-promoted reactions can be used to generate the key radical intermediates needed for cyclization. researchgate.net These methods are noted for their benign reaction conditions and broad functional group tolerance. researchgate.net Electrochemical approaches have also been developed, providing an environmentally friendly way to achieve selenium-mediated cyclizations, affording 2,3-dihydrobenzofurans functionalized with organoselenium groups in high yields. mdpi.com These modern synthetic strategies represent significant advances in sustainable chemistry. mdpi.comsoci.org

Biomimetic Synthetic Sequences

Biomimetic synthesis seeks to emulate nature's enzymatic pathways to achieve complex chemical transformations. In the context of 2,3-dihydrobenzofuran synthesis, biomimetic oxidation reactions have been developed using metalloporphyrins as catalysts. researchgate.net These catalysts, often iron porphyrins, mimic the action of cytochrome P450 enzymes, which are responsible for metabolic oxidation in living organisms.

This approach can be used for the one-pot oxidation of benzofuran precursors. researchgate.net By carefully controlling the reaction parameters, the reactivity can be directed to either the furan or the benzene ring of the starting material. This selective oxidation can lead to the formation of multifunctional 2,3-dihydrobenzofurans. researchgate.net These studies not only provide a green and versatile route to novel and potentially bioactive compounds but also offer insights into the metabolic pathways of molecules containing the benzofuran core. researchgate.net

Chemical Reactivity and Derivatization Strategies

Functionalization at the Hydroxyl Group (C-7)

The phenolic hydroxyl group at the C-7 position is a primary site for functionalization. Its acidic proton and nucleophilic oxygen atom readily participate in several fundamental organic reactions. Standard transformations include O-alkylation and O-acylation to form ethers and esters, respectively. These reactions are crucial for modifying the molecule's polarity, solubility, and interaction with biological targets. For instance, the synthesis of novel 2,3-dihydrobenzofuran-2-carboxylic acids as potent PPARα agonists involves modifications that would typically start with protecting or functionalizing the phenolic hydroxyl group to prevent unwanted side reactions during the construction of other parts of the molecule. nih.gov

Modifications at the Dihydrofuran Ring (C-2, C-3)

The sp³-hybridized carbon atoms at the C-2 and C-3 positions of the dihydrofuran ring are key targets for introducing structural diversity and stereochemical complexity.

The introduction of a carbonyl group, particularly at the C-3 position, transforms the dihydrobenzofuran core into a versatile synthetic intermediate. Research into poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors led to the design and synthesis of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. nih.gov This scaffold, featuring a ketone at the C-3 position, provides an electrophilic center that is amenable to further modifications. nih.gov The synthesis of this key intermediate facilitates the exploration of structure-activity relationships by allowing for derivatization at multiple points on the molecule. nih.gov

The carbonyl group at C-3 in the 2,3-dihydrobenzofuran-3(2H)-one scaffold enables classical condensation reactions. Specifically, the adjacent C-2 position, being alpha to the ketone, is activated for reactions with various aldehydes. This strategy was effectively used to synthesize a series of substituted benzylidene derivatives at the C-2 position. nih.gov These derivatives were found to be potent PARP-1 inhibitors, with the substitution pattern on the benzylidene moiety playing a critical role in inhibitory activity. For example, the introduction of a 3',4'-dihydroxybenzylidene group resulted in a significant 30-fold increase in potency compared to the unsubstituted core. nih.gov Further modifications, such as attaching heterocyclic moieties to the benzylidene ring, led to even greater improvements in PARP-1 inhibition. nih.gov

| Compound | Substituent at C-2 | PARP-1 Inhibition IC₅₀ (µM) |

| 36 | (No benzylidene) | 16.2 |

| 58 | 3',4'-dihydroxybenzylidene | 0.531 |

| 66 | 4'-(1-piperazinyl)ethoxybenzylidene | 0.096 |

| 67 | 4'-(4-methyl-1-piperazinyl)ethoxybenzylidene | 0.079 |

| 68 | 4'-(4-ethyl-1-piperazinyl)ethoxybenzylidene | 0.111 |

| 70 | 4'-(1-piperidinyl)ethoxybenzylidene | 0.103 |

| 72 | 4'-(4-morpholinyl)ethoxybenzylidene | 0.103 |

| 73 | 4'-(pyrrolidin-1-yl)ethoxybenzylidene | 0.718 |

Table 1: PARP-1 inhibitory activity of selected C-2 substituted benzylidene derivatives of a 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core. Data sourced from nih.gov.

The C-2 and C-3 positions are prochiral centers, making the stereoselective synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives a significant area of research. cnr.it Achieving high diastereo- and enantioselectivity is crucial for developing compounds with specific biological activities.

Several strategies have been developed to control the stereochemistry of this scaffold:

Biocatalytic Approaches : Engineered myoglobins have been used for the highly diastereo- and enantioselective cyclopropanation of benzofurans, yielding stereochemically rich 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee). rochester.edu

Chiral Lewis Acid Catalysis : Chiral Lewis acid-catalyzed reactions have been employed for the enantioselective synthesis of 2,3-dihydrobenzofuran derivatives, although this can sometimes require a large excess of the chiral complex. researchgate.net

Metal-Catalyzed Asymmetric Reactions : Copper(I) catalysts supported by chiral ligands, such as (S,S)-QuinoxP*, have been shown to facilitate the highly enantioselective intramolecular addition of aryl pinacolboronic esters to unactivated ketones, providing access to chiral 2,3-dihydrobenzofuran-3-ol derivatives with excellent enantioselectivities. rsc.org

These methods enable the synthesis of specific stereoisomers, which is fundamental for investigating their distinct pharmacological profiles. rochester.eduresearchgate.netrsc.org

Aromatic Ring Functionalization (C-4, C-5, C-6)

The benzene (B151609) ring of the 2,3-dihydrobenzofuran-7-ol system can undergo electrophilic aromatic substitution reactions. The directing effects of the existing hydroxyl and ether functionalities influence the position of substitution.

Halogenation is a common method for functionalizing the aromatic ring, introducing atoms that can serve as handles for further cross-coupling reactions or can directly influence the compound's biological activity. The synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans has been achieved with various substituents on the aromatic ring, including halogens. nih.gov Specific examples include the preparation of (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one and (R)-1-(5,7-Dichloro-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one. nih.gov The conditions for halogenation can be controlled to achieve selective substitution. For instance, in the related 2,3-dimethylbenzofuran (B1586527) system, reaction conditions determine whether halogenation occurs via a heterolytic (ionic) or free-radical mechanism, leading to different product profiles. rsc.org While bromine addition can also occur across the double bond in the furan (B31954) ring of related furo[2,3-b]benzofuran (B13948729) systems, this represents a different mode of reactivity from aromatic substitution. rsc.org

| Compound Name | Halogen Substituent(s) | Position(s) |

| (R)-1-(7-Bromo-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Bromo | C-7 |

| (R)-1-(5,7-Dichloro-3-methyl-2,3-dihydrobenzofuran-3-yl)propan-2-one | Dichloro | C-5, C-7 |

Table 2: Examples of halogenated 2,3-dihydrobenzofuran derivatives. Data sourced from nih.gov.

Nitration and Reduction to Amine Derivatives

The chemical reactivity of 2,3-Dihydrobenzofuran-7-ol is significantly influenced by the phenolic hydroxyl group, which activates the aromatic ring towards electrophilic substitution. tutorchase.com Nitration represents a fundamental strategy to introduce a versatile functional group that can be further transformed.

Nitration: The hydroxyl group at the C-7 position is an ortho-, para-directing activator. Due to the fusion of the dihydrofuran ring, the position ortho to the hydroxyl group (C-8) is unavailable for substitution. Therefore, electrophilic attack is directed to the other ortho position, C-6. The nitration of 2,3-Dihydrobenzofuran-7-ol is typically achieved using a mixture of nitric acid and a stronger acid, such as sulfuric acid, to generate the nitronium ion (NO₂⁺) in situ. The reaction proceeds via electrophilic aromatic substitution, yielding 6-nitro-2,3-dihydrobenzofuran-7-ol as the primary product.

Reduction to Amine: The resulting nitro derivative is a valuable intermediate, primarily for its reduction to the corresponding amine, 7-amino-2,3-dihydrobenzofuran-6-ol. The amino group serves as a crucial handle for further functionalization, including amide bond formation and diazotization reactions. The reduction of aromatic nitro compounds is a well-established transformation that can be accomplished through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere is a highly efficient and clean method for this reduction. commonorganicchemistry.com Alternatively, metals like iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid) can also effectively reduce the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.com These methods are generally high-yielding and tolerate a range of other functional groups. The compound 2-methyl-7-nitro-2,3-dihydrobenzofuran is a known intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine, highlighting the utility of this reaction sequence on the dihydrobenzofuran scaffold. nih.gov

| Reagent/Catalyst | Conditions | Key Features |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction, common lab procedure. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, solvent (e.g., Ethanol) | Effective alternative to Pd/C, useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/CH₃COOH | Acidic aqueous solution, heat | Classical, cost-effective method suitable for large-scale synthesis. masterorganicchemistry.com |

| SnCl₂·2H₂O | Solvent (e.g., Ethanol, Ethyl Acetate) | Mild conditions, good for substrates with acid-sensitive groups. |

Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.org These reactions are highly atom-economical and offer a rapid pathway to structural diversity. The 2,3-Dihydrobenzofuran-7-ol scaffold, with its nucleophilic aromatic ring and reactive phenolic hydroxyl group, is well-suited for participation in various MCRs.

One prominent example involves the in situ generation of an ortho-quinone methide (oQM) intermediate. In a reaction catalyzed by chiral biphenols, 2,3-Dihydrobenzofuran-7-ol can condense with an aldehyde. acs.org The resulting intermediate can then be trapped by a nucleophile, such as an alkenyl or aryl boronate, in an enantioselective fashion. This type of reaction leverages the phenolic moiety to initiate a cascade that results in the formation of complex, chiral chroman-like structures.

The electron-rich aromatic ring of 2,3-Dihydrobenzofuran-7-ol can also act as the nucleophilic component in other classical MCRs, such as the Mannich reaction. In a Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid react to form a β-amino-carbonyl compound. Here, the activated C-6 position of 2,3-Dihydrobenzofuran-7-ol can act as the carbon nucleophile, reacting with the Eschenmoser salt or a pre-formed iminium ion to introduce an aminomethyl group onto the aromatic ring, leading to diverse derivatives.

| Reaction Name | Components | Role of 2,3-Dihydrobenzofuran-7-ol | Potential Product Type |

|---|---|---|---|

| Boronate-Mediated Condensation | Aldehyde, Alkenyl/Aryl Boronate | Phenolic component for oQM formation. acs.org | Chiral diaryl or triaryl methane (B114726) derivatives. |

| Mannich Reaction | Formaldehyde, Secondary Amine (e.g., Dimethylamine) | Nucleophilic aromatic component. | 6-(Dialkylaminomethyl)-2,3-dihydrobenzofuran-7-ol. |

| Petasis (Borono-Mannich) Reaction | Amine, Paraformaldehyde, Boronic Acid | Potential phenolic or amine component (after derivatization). | Substituted amino alcohol derivatives. |

Retrosynthetic Analysis of Complex 2,3-Dihydrobenzofuran-7-ol Derivatives

The 2,3-dihydrobenzofuran skeleton is a core structural motif in a wide array of biologically active natural products, including alkaloids, lignans, and isoflavonoids. researchgate.net A retrosynthetic analysis of these complex molecules often reveals simpler, synthetically accessible precursors, where 2,3-Dihydrobenzofuran-7-ol can serve as a key building block.

Consider, for example, a complex natural product like (+)-Conocarpan, which possesses antifungal properties. While Conocarpan itself does not have a 7-hydroxy substituent, its synthesis illustrates the strategic disconnections involving the dihydrobenzofuran core. A retrosynthetic analysis of a hypothetical complex derivative, such as a C-6 prenylated and C-5 methoxylated version of 2,3-dihydrobenzofuran-7-ol, demonstrates the strategic value of this core.

Target Molecule: A complex derivative of 2,3-Dihydrobenzofuran-7-ol.

Retrosynthetic Pathway:

Disconnection 1 (C-C bond): The first disconnection would target the C-6 prenyl group, a common modification in natural products. This bond can be formed through a Friedel-Crafts alkylation or a related electrophilic substitution. This step leads back to a simpler 2,3-dihydrobenzofuran-7-ol derivative.

Precursor 1: 5-Methoxy-2,3-dihydrobenzofuran-7-ol and a prenyl halide (e.g., prenyl bromide) with a Lewis acid catalyst.

Disconnection 2 (C-O bond): The methoxy (B1213986) group at C-5 can be disconnected via a simple ether cleavage (retrosynthetically, an etherification). This reveals a dihydroxy-2,3-dihydrobenzofuran intermediate.

Precursor 2: 2,3-Dihydrobenzofuran-5,7-diol.

Disconnection 3 (Dihydrofuran Ring Formation): The core 2,3-dihydrobenzofuran ring itself is a key strategic element. Many syntheses construct this ring via intramolecular cyclization. organic-chemistry.org A common strategy is an intramolecular O-arylation or an oxa-Michael addition. Disconnecting the C-O bond of the dihydrofuran ring reveals an ortho-allylphenol derivative.

Precursor 3: An appropriately substituted 2-allyl-benzene-1,3,5-triol derivative.

This analysis illustrates how complex natural product analogues can be conceptually disassembled to reveal simpler, more fundamental building blocks. The 2,3-Dihydrobenzofuran-7-ol scaffold serves as a crucial intermediate, which can be accessed and then further elaborated to construct significant molecular complexity. The syntheses of numerous natural products, including Lithospermic acid and various resveratrol (B1683913) oligomers, rely on strategies that form or utilize the dihydrobenzofuran core. researchgate.netrsc.org

Structural Elucidation and Advanced Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2,3-Dihydrobenzofuran-7-ol, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, would provide unambiguous assignment of all proton and carbon signals, as well as insights into the connectivity and stereochemistry of the molecule.

Detailed analysis of ¹H NMR spectra of related dihydrobenzofuran neolignans has been instrumental in assigning their complex structures. scielo.br Techniques such as gradient-selected correlation spectroscopy (gCOSY) establish proton-proton couplings, while gradient-selected heteronuclear multiple quantum coherence (gHMQC) and heteronuclear multiple bond coherence (gHMBC) correlate protons with their directly attached and long-range coupled carbons, respectively. scielo.br For chiral derivatives of 2,3-Dihydrobenzofuran-7-ol, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by observing through-space interactions between protons. scielo.br

Based on the analysis of similar structures, the expected ¹H and ¹³C NMR chemical shifts for 2,3-Dihydrobenzofuran-7-ol are presented in the tables below. The predicted values take into account the electronic effects of the hydroxyl group on the aromatic ring and the ether linkage in the dihydrofuran moiety.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | ~4.6 | Triplet | ~8.5 |

| H-3 | ~3.2 | Triplet | ~8.5 |

| H-4 | ~6.8 | d | ~8.0 |

| H-5 | ~6.7 | t | ~8.0 |

| H-6 | ~6.9 | d | ~8.0 |

| 7-OH | Variable, dependent on solvent and concentration |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~71 |

| C-3 | ~30 |

| C-3a | ~120 |

| C-4 | ~115 |

| C-5 | ~122 |

| C-6 | ~118 |

| C-7 | ~145 |

| C-7a | ~155 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Dihydrobenzofuran-7-ol would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The spectrum of the parent compound, 2,3-dihydrobenzofuran (B1216630), shows characteristic C-H stretching vibrations of the aromatic ring and the aliphatic dihydrofuran ring, as well as C-O stretching of the cyclic ether. nist.gov For 2,3-Dihydrobenzofuran-7-ol, the presence of the hydroxyl group would introduce a strong, broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration. The exact position and shape of this band would be sensitive to hydrogen bonding. Additionally, a C-O stretching vibration for the phenolic hydroxyl group would be expected around 1200-1260 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (phenolic) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (ether) | 1000-1150 | Stretching |

| C-O (phenol) | 1200-1260 | Stretching |

| O-H (phenol) | ~1350 | Bending |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2,3-Dihydrobenzofuran-7-ol is expected to show absorption bands characteristic of the substituted benzene (B151609) chromophore. The presence of the hydroxyl group and the dihydrofuran ring will influence the position and intensity of these absorptions.

For comparison, 7-hydroxy-4-methyl coumarin, which also contains a hydroxylated benzene ring fused to an oxygen-containing heterocycle, exhibits absorption maxima around 321 nm. iajpr.com While the electronic system is different, it provides a general indication of the absorption region. The UV-Vis spectrum of 2,3-Dihydrobenzofuran-7-ol is anticipated to display two main absorption bands, which can be attributed to the π → π* transitions of the aromatic system. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted 2,3-dihydrobenzofuran.

| Electronic Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π → π | ~280-290 | Ethanol/Methanol |

| π → π | ~220-230 | Ethanol/Methanol |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of 2,3-Dihydrobenzofuran-7-ol would show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation pattern can be predicted based on the analysis of related compounds. For instance, the mass spectrum of 2,3-dihydro-2,2-dimethyl-7-benzofuranol (B74064) shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a methyl group. nist.gov For 2,3-Dihydrobenzofuran-7-ol, the molecular ion is expected to be relatively stable due to the aromatic ring. Key fragmentation pathways would likely involve the dihydrofuran ring. A characteristic fragmentation would be the retro-Diels-Alder (rDA) reaction of the dihydrofuran ring, leading to the expulsion of ethene and the formation of a radical cation of 7-hydroxybenzofuran. Another possible fragmentation is the loss of a hydrogen atom or the hydroxyl radical.

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 136 | [C₈H₈O₂]⁺ (Molecular Ion) | - |

| 108 | [C₇H₄O₂]⁺ | Loss of C₂H₄ (ethene) via rDA |

| 107 | [C₇H₃O₂]⁺ | Loss of H from the [M-C₂H₄]⁺ fragment |

| 91 | [C₆H₃O]⁺ | Loss of CO from the [M-C₂H₄-H]⁺ fragment |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov

| Structural Parameter | Information Gained |

|---|---|

| Bond Lengths and Angles | Precise measurement of all interatomic distances and angles. |

| Conformation | Determination of the three-dimensional shape of the molecule. |

| Crystal Packing | Understanding of intermolecular forces, including hydrogen bonding. |

| Absolute Configuration | Unambiguous assignment of stereochemistry for chiral derivatives. |

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. While 2,3-Dihydrobenzofuran-7-ol is achiral, its derivatives with substituents on the dihydrofuran ring can be chiral. For such chiral derivatives, ECD spectroscopy would be essential for determining their enantiomeric purity and absolute configuration.

The ECD spectra of dihydrobenzofuran neolignans have been used to establish their absolute configurations. researchgate.net The sign of the Cotton effects corresponding to the ¹Lₐ and ¹Lₑ electronic transitions of the aromatic chromophore is correlated with the stereochemistry at the chiral centers. researchgate.net For instance, a positive Cotton effect at around 290 nm in the ECD spectrum of certain dihydrobenzofuran neolignans is indicative of a specific absolute configuration. researchgate.net Therefore, for any chiral derivative of 2,3-Dihydrobenzofuran-7-ol, ECD spectroscopy, in conjunction with quantum chemical calculations, could be used to determine its enantiomeric excess and assign its absolute configuration.

| Technique | Application | Information Obtained |

|---|---|---|

| Electronic Circular Dichroism (ECD) | Analysis of chiral derivatives | Determination of absolute configuration and enantiomeric purity. |

| Vibrational Circular Dichroism (VCD) | Analysis of chiral derivatives in solution | Detailed conformational analysis in solution. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry of molecules, which corresponds to the lowest energy conformation. For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are performed to predict bond lengths, bond angles, and dihedral angles. researchgate.net

These calculations have shown that the 2,3-dihydrobenzofuran moiety is generally non-planar, often exhibiting a C1 point group symmetry. researchgate.net The optimization process ensures that the molecular structure is at a stable point on the potential energy surface, which is crucial for the accuracy of subsequent property calculations. For instance, in a study of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one, DFT was used to establish its ground state energy and optimized structure. bhu.ac.in

Table 1: Selected Optimized Bond Lengths for a 2,3-Dihydrobenzofuran Derivative (Data for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-phenylprop-2-en-1-one)

| Bond | Bond Length (Å) |

| C17-C19 (olefinic) | 1.3473 |

This table is based on data for a derivative and serves as an example of DFT-derived structural parameters. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. researchgate.netnih.gov

For 2,3-dihydrobenzofuran derivatives, the HOMO is often found to be distributed over the dihydrobenzofuran ring, suggesting this is a likely site for electrophilic substitution. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov In a study of chalcones with a 2,3-dihydrobenzofuran linkage, the HOMO-LUMO gap for (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(3-nitrophenyl)prop-2-en-1-one was found to be 3.55 eV, indicating significant potential for intramolecular charge transfer. researchgate.net

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a 2,3-Dihydrobenzofuran Derivative (Data for a chalcone (B49325) derivative of 2,3-dihydrobenzofuran)

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -2.60 |

| ΔE (HOMO-LUMO Gap) | 3.55 |

This table illustrates typical FMO data for a related compound. researchgate.net

Molecular Electrostatic Surface Potential (MESP) Analysis for Charge Distribution

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. bhu.ac.in The MESP map displays regions of positive and negative electrostatic potential on the molecular surface. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green areas denote neutral potential. researchgate.net

In studies of 2,3-dihydrobenzofuran derivatives, MESP analysis has shown that the most electronegative regions are typically located over oxygen atoms, while the hydrogen atoms of the five-membered ring are in the most electropositive regions. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. jetir.org

Prediction of Spectroscopic Parameters (UV-Vis, IR)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of molecules, such as their UV-Vis and IR spectra. researchgate.netmdpi.com TD-DFT calculations can provide theoretical absorption maxima (λmax) which can be compared with experimental data. mdpi.com These calculations help in the interpretation of experimental spectra and in understanding the electronic transitions occurring within the molecule.

For chalcones linked to 2,3-dihydrobenzofuran, TD-DFT calculations have been used to predict their UV-Vis absorption peaks. researchgate.net The predicted spectra are often in good agreement with experimental results, validating the computational approach. For example, a derivative was predicted to have its highest absorption maximum at 388.43 nm, which was attributed to its low HOMO-LUMO energy gap. researchgate.net Similarly, the fundamental vibrational wavenumbers from IR spectroscopy can be calculated and compared with experimental FT-IR data. nih.gov

Global Reactivity Descriptors and Dipole Moment Calculations

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. scielo.org.mx These descriptors include:

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating reactivity.

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Potential (μ): The negative of electronegativity.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor. irjweb.com

Calculations on 2,3-dihydrobenzofuran derivatives have provided insights into these parameters. For instance, in a series of chalcones, the chemical hardness and other reactivity descriptors were calculated to compare their relative stability and reactivity. researchgate.net

The dipole moment is another important electronic property that provides information about the polarity of a molecule. DFT calculations can accurately predict the dipole moment. For example, a chalcone derivative of 2,3-dihydrobenzofuran was calculated to have a dipole moment of 8.53 Debye, indicating it is a highly polar molecule. researchgate.net

Table 3: Global Reactivity Descriptors for a 2,3-Dihydrobenzofuran Derivative (Illustrative data for a related chalcone)

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 1.775 |

| Chemical Softness (S) | 0.281 |

| Electronegativity (χ) | 4.375 |

| Chemical Potential (μ) | -4.375 |

| Electrophilicity Index (ω) | 5.39 |

This table is based on data for a derivative and serves as an example of calculated global reactivity descriptors. researchgate.net

Ligand-Steered Modeling for Receptor Binding Site Prediction

Ligand-steered modeling is a computational technique used to predict the binding mode of a ligand to its receptor, especially when the crystal structure of the receptor is unknown. nih.gov This approach uses known ligands to shape and optimize the binding site of a homology-modeled receptor. nih.gov

This methodology has been successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective agonists for the cannabinoid receptor 2 (CB2). umt.edunih.gov Through ligand-steered modeling, a structural characterization of the agonist-CB2 complex was achieved, identifying key residues involved in ligand recognition. nih.gov This information is invaluable for understanding the structure-activity relationship (SAR) of this class of compounds and for the rational design of new, more potent, and selective ligands. nih.gov

Mechanistic Research on Biological Interactions of 2,3 Dihydrobenzofuran 7 Ol Derivatives

Exploration of Molecular Targets and Binding Mechanisms

The 2,3-dihydrobenzofuran (B1216630) scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. nih.gov Researchers have extensively investigated derivatives of this core structure to understand their interactions with various molecular targets, leading to the elucidation of mechanisms underlying their therapeutic potential. These investigations span anticancer, anti-inflammatory, antimicrobial, and other pharmacological effects.

Derivatives of 2,3-dihydrobenzofuran have been identified as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. nih.gov The mechanism of these inhibitors involves competing with the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), by binding to the catalytic pocket of PARP-1. researchgate.netnih.gov This competitive inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, a key step in the recruitment of DNA repair proteins to sites of single-strand breaks. frontiersin.org

Structure-based design strategies have led to the development of novel 2,3-dihydrobenzofuran-7-carboxamide (B140375) and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives. nih.gov Initial lead compounds like DHBF-7-carboxamide (IC50 = 9.45 μM) were optimized to create more potent inhibitors. nih.gov For instance, substituted benzylidene derivatives at the 2-position of the 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide core proved to be highly effective. nih.govresearchgate.net The attachment of various heterocycles to the benzylidene moiety resulted in compounds with significantly improved PARP-1 inhibition, with IC50 values as low as 0.079 μM. nih.govresearchgate.net One such compound, compound 66, demonstrated selective cytotoxicity in BRCA2-deficient cells. nih.govresearchgate.net

Crystallographic studies of inhibitors like compounds (-)-13c, 59, and 65 bound to PARP-1 have provided detailed insights into their binding mode. nih.govresearchgate.net These structures reveal key interactions within the NAD+ binding site, involving residues such as Gly863, Ser904, and Tyr907, which helps to rationalize the observed structure-activity relationships and guide the design of future inhibitors. nih.govnih.gov

| Compound | Core Structure | Modification | PARP-1 IC50 (μM) | Reference |

|---|---|---|---|---|

| Compound 3 | DHBF-7-carboxamide | - | 9.45 | nih.gov |

| Compound 36 | DHBF-3-one-7-carboxamide | - | 16.2 | nih.gov |

| Compound 58 | DHBF-3-one-7-carboxamide | 3',4'-dihydroxybenzylidene at 2-position | 0.531 | nih.govresearchgate.net |

| Compound 66 | DHBF-3-one-7-carboxamide | Heterocycle attached to benzylidene | 0.079 - 0.718 | nih.govresearchgate.net |

The cannabinoid receptor 2 (CB2), a G protein-coupled receptor, is primarily expressed in the peripheral nervous system and immune cells. nih.govfrontiersin.org Its activation does not produce the psychoactive effects associated with the cannabinoid receptor 1 (CB1). frontiersin.org Agonism at the CB2 receptor is a promising therapeutic strategy for managing neuropathic pain and inflammation. nih.govnih.gov The mechanism of CB2 receptor activation involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.org This signaling cascade can also mediate the activation of mitogen-activated protein kinase (MAPK). frontiersin.org

Researchers have designed and synthesized series of 2,3-dihydro-1-benzofuran derivatives that act as potent and selective CB2 agonists. nih.gov These efforts aimed to improve the drug-like properties of earlier lead compounds. nih.gov The research identified that for certain derivatives, the biological activity is stereospecific; for example, the S enantiomer of one compound was found to be the active enantiomer. nih.gov Compounds such as MDA42 and MDA39 were identified as the most potent CB2 agonists in one series. nih.gov The activation of CB2 receptors by these agonists can suppress microglial cell activation and neuroinflammation, which is a key mechanism for their potential efficacy in treating neuropathic pain. nih.gov

Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential components of the cytoskeleton and the mitotic spindle. nih.govresearchgate.net Their dynamic nature is critical for cell division, making them a key target for anticancer drugs. nih.govresearchgate.net Inhibitors of tubulin polymerization disrupt microtubule dynamics, which can lead to cell cycle arrest, typically in the G2/M phase, and ultimately induce apoptosis (programmed cell death). nih.govnih.gov

Certain benzofuran (B130515) derivatives have been developed as inhibitors of tubulin polymerization. nih.govnih.gov The mechanism of action for these compounds involves binding to tubulin, often at the colchicine (B1669291) binding site, which prevents the polymerization of tubulin dimers into microtubules. nih.gov For example, a benzofuran-2-ylethylidene aniline (B41778) derivative, compound 6a, was shown to be a good inhibitor of tubulin polymerization. nih.gov This inhibition led to the disruption of mitotic spindle formation, arrested the cell cycle in the G2/M phase, and induced apoptosis in HepG2 cancer cells. nih.gov Molecular docking studies confirmed that this compound fits properly within the colchicine binding site of tubulin, providing a structural basis for its activity. nih.gov

The anti-tumor activity of 2,3-dihydrobenzofuran-7-ol derivatives is multifaceted, stemming from their ability to interact with several key cellular targets and pathways.

Inhibition of DNA Repair (PARP-1): As detailed in section 6.1.1, by inhibiting PARP-1, these derivatives can induce synthetic lethality in cancers with homologous recombination deficiencies, such as those with BRCA mutations. nih.govfrontiersin.org